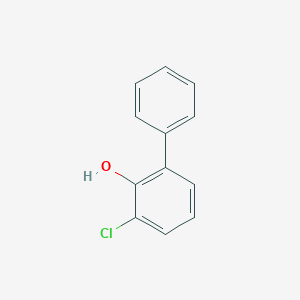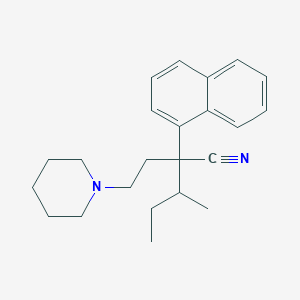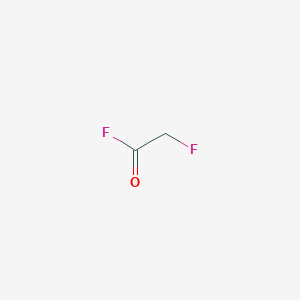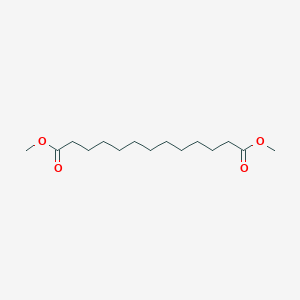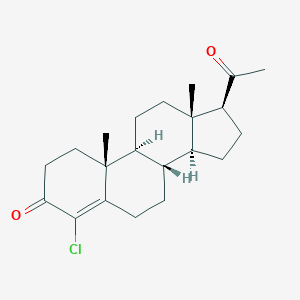
4-Chloroprogesterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroprogesterone is a synthetic hormone that is used in scientific research to study the effects of progesterone on the body. It is a derivative of progesterone that has been modified to make it more stable and easier to work with in laboratory settings.
Scientific Research Applications
Biological Characterization of Non-Steroidal Progestins
Progesterone plays a pivotal role in women's reproductive health. Synthetic progestins like medroxyprogesterone acetate (MPA) are used in hormone replacement therapy (HRT), contraceptives, and in treating endometriosis and infertility. However, MPA binds to androgen and glucocorticoid receptors, causing side effects such as cardiovascular diseases and breast cancers. Identifying alternative progestins is clinically significant, and studies have investigated non-steroidal progestins from botanicals for their ability to activate progesterone receptor signaling (Toh et al., 2012).
Hormone Replacement Study
The Heart and Estrogen/Progestin Replacement Study (HERS) was a key study evaluating hormone replacement therapy (HRT) on cardiac events in postmenopausal women. The study revealed complex outcomes, indicating the need for more clinical trials to assess the risks and benefits of HRT, including progestin use (Wells & Herrington, 1999).
Progestins as Endocrine Disrupters
In aquatic ecosystems, progesterone and synthetic progestins from human and livestock excretion pose environmental risks. They interact with the hypothalamus-pituitary-gonad axis, affecting reproductive functions in aquatic organisms. Some progestins are very active endocrine disrupters, emphasizing the need for more research into their environmental impacts (Fent, 2015).
Glucuronidation Inhibition by Progestogens
Chlormadinone acetate (CMA), a 17-a-hydroxyprogesterone derivative, widely used in HRT, affects glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. This influence on UGT isoforms highlights the importance of monitoring drug interactions when CMA is co-administered with other medications (Huang et al., 2011).
Tumor Localization Using Progesterone Derivatives
Studies on progesterone-4-14C suggest that radioiodinated analogs, like 21-Iodoprogesterone, could be useful for imaging adrenal glands and associated tumors. This research indicates the potential of progesterone derivatives in medical imaging and cancer diagnosis (Counsell et al., 1968).
properties
CAS RN |
1164-81-4 |
|---|---|
Product Name |
4-Chloroprogesterone |
Molecular Formula |
C21H29ClO2 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-4-chloro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29ClO2/c1-12(23)14-6-7-15-13-4-5-17-19(22)18(24)9-11-21(17,3)16(13)8-10-20(14,15)2/h13-16H,4-11H2,1-3H3/t13-,14+,15-,16-,20+,21+/m0/s1 |
InChI Key |
MSWUPHPHYAFBLX-QCGOMIHKSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C |
Other CAS RN |
1164-81-4 |
synonyms |
4-Chloropregn-4-ene-3,20-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




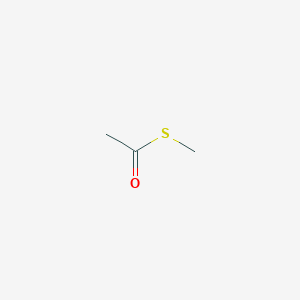
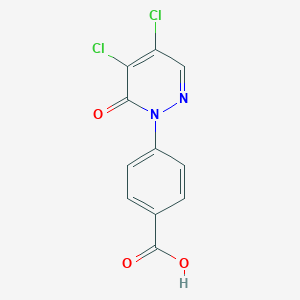
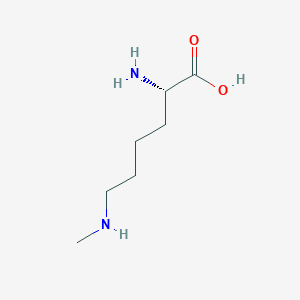
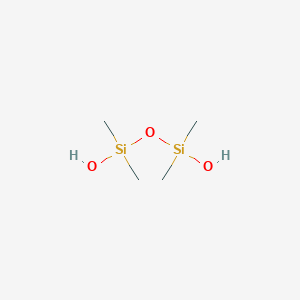
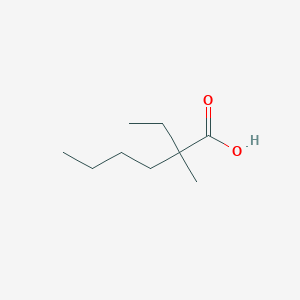
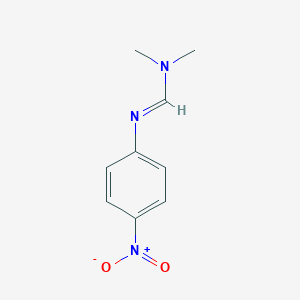
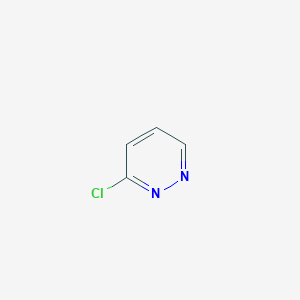
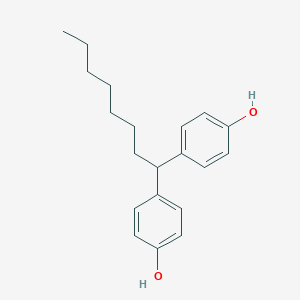
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-](/img/structure/B74181.png)
